![molecular formula C24H14 B048562 Naphtho[2,3-k]fluoranthene CAS No. 207-18-1](/img/structure/B48562.png)
Naphtho[2,3-k]fluoranthene
Overview
Description
Naphtho[2,3-k]fluoranthene is an organic compound that belongs to the class of anthracenes . Anthracenes are organic compounds containing a system of three linearly fused benzene rings .
Synthesis Analysis
The synthesis of Naphtho[2,3-k]fluoranthene and its derivatives has been reported in several studies . For example, a study reported the synthesis of a group of 21 polycyclic aromatic hydrocarbons (PAHs) including Naphtho[2,3-k]fluoranthene using a Pd-catalyzed fluoranthene ring-closing reaction .Molecular Structure Analysis
The molecular structure of Naphtho[2,3-k]fluoranthene can be represented as a 2D Mol file or as a computed 3D SD file . The molecular formula is C24H14, and the molecular weight is 302.3680 .Scientific Research Applications
Organic Electronics
Naphtho[2,3-k]fluoranthene has been utilized in the field of organic electronics due to its excellent photophysical and fluorescence properties . Its molecular structure allows for efficient charge transport, making it a valuable component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthetic Organic Chemistry
In synthetic organic chemistry, Naphtho[2,3-k]fluoranthene serves as a key intermediate for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) . Its reactivity is exploited to construct larger, more intricate molecular systems that are of interest in medicinal chemistry and materials science.
Environmental Analysis
This compound is identified among the products of catechol pyrolysis, highlighting its importance in environmental studies related to the combustion of solid fuels like coal, wood, and biomass. It serves as a marker for tracking pollution and understanding the chemical processes involved in fuel combustion.
Fluorescence Spectroscopy
Due to its strong fluorescence, Naphtho[2,3-k]fluoranthene is used as a probe in fluorescence spectroscopy . It helps in studying molecular interactions and dynamics, particularly in complex biological systems.
Materials Science
In materials science, the incorporation of Naphtho[2,3-k]fluoranthene into polymers and other materials enhances their electronic properties . This has implications for the development of advanced materials with specific optical and electronic functionalities.
Photovoltaic Research
Naphtho[2,3-k]fluoranthene derivatives are investigated for their potential use in photovoltaic cells . Their ability to absorb light and convert it into electrical energy is key to improving the efficiency of solar cells.
Nanotechnology
The unique structure of Naphtho[2,3-k]fluoranthene makes it suitable for nanotechnology applications, particularly in the creation of nanoscale electronic devices . Its small size and high stability are advantageous in the miniaturization of electronic components.
Ultraviolet-Visible Absorption Spectra Prediction
Researchers utilize Naphtho[2,3-k]fluoranthene to predict the ultraviolet-visible absorption spectra of PAHs . This is crucial for understanding the electronic transitions and energy levels in these compounds, which is important for various applications in chemistry and physics.
Safety and Hazards
Mechanism of Action
Target of Action
Naphtho[2,3-k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14
Mode of Action
It’s suggested that this compound, like other pahs, may exhibit asextet migration pattern with four or more benzenoid rings . This pattern is potentially related to high molecular reactivity, which could influence its interaction with biological targets.
Result of Action
It’s suggested that this compound, like other pahs, may havemutagenic activity . This is potentially associated with the locations and migration of its aromatic sextets .
properties
IUPAC Name |
hexacyclo[14.7.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-6-17-12-19-14-23-21-10-4-8-15-7-3-9-20(24(15)21)22(23)13-18(19)11-16(17)5-1/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZAKNUHTLXSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C5=CC=CC6=C5C(=CC=C6)C4=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873921 | |
Record name | Naphtho[2,3-k]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[2,3-k]fluoranthene | |
CAS RN |
207-18-1 | |
Record name | Naphtho(2,3-k)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[2,3-k]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Naphtho[2,3-k]fluoranthene and where is it found?
A1: Naphtho[2,3-k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. It is a member of the fluoranthene benzologue class and has been identified as a product of catechol pyrolysis at high temperatures (1000°C). [] This suggests its potential presence in environments where organic materials undergo combustion, such as the burning of solid fuels like coal, wood, and biomass. []
Q2: Why is there interest in studying Naphtho[2,3-k]fluoranthene and its isomers?
A2: Naphtho[2,3-k]fluoranthene belongs to a class of PAHs known as C24H14 isomers. Many of these isomers exhibit mutagenic and carcinogenic properties. [] Understanding their formation mechanisms and prevalence is crucial due to their potential health risks. Additionally, research on isomer distribution within this class can provide insights into the complex reaction pathways involved in PAH formation during combustion. [, ]
Q3: How do researchers study the formation of PAHs like Naphtho[2,3-k]fluoranthene in a controlled setting?
A3: Researchers utilize controlled pyrolysis experiments with model fuels like catechol to study PAH formation. [] Catechol, representing structural entities found in complex fuels, is pyrolyzed in a laminar-flow reactor at specific temperatures and residence times. The products, including Naphtho[2,3-k]fluoranthene and other isomers, are then analyzed using techniques like high-pressure liquid chromatography with UV-visible absorbance and mass spectrometric detection. [] This allows for a detailed examination of the specific compounds formed under controlled conditions, furthering our understanding of PAH formation mechanisms.
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